molecular formula C16H16ClN3O3S B11026310 1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11026310
M. Wt: 365.8 g/mol
InChI Key: NMBAVHGIPGNDNM-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, also known by its chemical formula C₁₈H₁₈ClN₃O₃S, belongs to the class of heterocyclic compounds. Its complex structure combines elements from various functional groups, making it an interesting target for research and applications.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

  • Formation of the Thiazole Ring

    • Start with 5-methyl-1,3-thiazole-2-carboxylic acid.
    • React it with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
    • Cyclize the acid chloride with 2-amino-5-chlorobenzaldehyde to obtain the thiazole ring.
  • Amide Formation

    • React the thiazole intermediate with 5-chloro-2-methoxyaniline to form the amide linkage.
    • Protect the amino group with a suitable protecting group (e.g., Boc or Fmoc).
  • Oxidation and Cyclization

    • Oxidize the thiazole nitrogen to the corresponding oxopyrrolidine.
    • Remove the protecting group to reveal the free amine.

Industrial Production:

While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using the methods described above.

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various reactions:

    Oxidation: The thiazole ring can be oxidized to form the corresponding oxopyrrolidine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.

Common reagents include thionyl chloride, 2-amino-5-chlorobenzaldehyde, and various oxidizing agents.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.

    Antibacterial Properties: Thiazole derivatives often possess antibacterial properties.

    Agrochemicals: Some thiazole-based compounds are used in pesticides and herbicides.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

Remember that further research and experimentation are necessary to fully understand this compound’s potential

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O3S/c1-9-7-18-16(24-9)19-15(22)10-5-14(21)20(8-10)12-6-11(17)3-4-13(12)23-2/h3-4,6-7,10H,5,8H2,1-2H3,(H,18,19,22)

InChI Key

NMBAVHGIPGNDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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